![molecular formula C18H22N2O B2941067 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol CAS No. 301160-08-7](/img/structure/B2941067.png)
1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol, also known as GSK3 inhibitor, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) that has been widely used in scientific research. GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. The inhibition of GSK-3 has been implicated in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Wirkmechanismus
1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol exerts its pharmacological effects by inhibiting GSK-3, which is a key regulator of various cellular processes. GSK-3 is involved in the regulation of glycogen metabolism, gene expression, cell proliferation, and apoptosis. The inhibition of GSK-3 by 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol leads to the activation of downstream signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.
Biochemical and Physiological Effects:
1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit GSK-3 activity in vitro and in vivo, leading to the activation of downstream signaling pathways. The inhibition of GSK-3 by 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol has been implicated in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol in lab experiments include its potent and selective inhibition of GSK-3, its well-established synthesis method, and its wide availability. However, some limitations of using 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol in lab experiments include its potential toxicity, its limited solubility in water, and its relatively high cost.
Zukünftige Richtungen
1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol has shown great potential as a therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties. Some future directions for research include:
- Investigating the potential of 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases.
- Developing new analogs of 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol with improved pharmacological properties, such as increased solubility and reduced toxicity.
- Studying the effects of 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol on other signaling pathways and cellular processes.
- Investigating the potential of 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol involves several steps that have been described in the literature. The starting material for the synthesis is 9-carbazolecarboxaldehyde, which is reacted with 2-bromo-1-propanol to produce 9-(2-hydroxypropyl)carbazole. The latter is then treated with 2-amino-2-methyl-1-propanol to form 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol has been widely used in scientific research to study the role of GSK-3 in various cellular processes. It has been shown to inhibit GSK-3 activity in vitro and in vivo, leading to the activation of downstream signaling pathways. The inhibition of GSK-3 by 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol has been implicated in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13(2)19-11-14(21)12-20-17-9-5-3-7-15(17)16-8-4-6-10-18(16)20/h3-10,13-14,19,21H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXSJCXMBQQBMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.